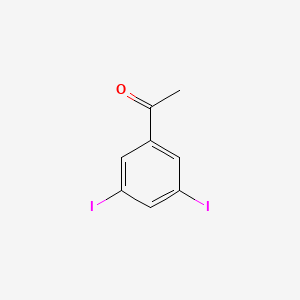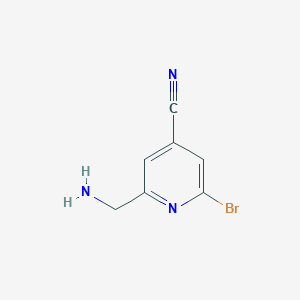
4-Bromo-2-vinylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-vinylphenyl acetate is an organic compound with the molecular formula C10H9BrO2 It is a derivative of phenyl acetate, where a bromine atom is substituted at the fourth position and a vinyl group at the second position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-vinylphenyl acetate typically involves the bromination of 2-vinylphenyl acetate. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The compound can be reduced to form 4-bromo-2-ethylphenyl acetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 4-Substituted-2-vinylphenyl acetate derivatives.
Oxidation: 4-Bromo-2-vinylphenyl epoxide or 4-bromo-2-vinylphenyl diol.
Reduction: 4-Bromo-2-ethylphenyl acetate.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-vinylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenyl acetate derivatives.
Industry: Used in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-vinylphenyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing oxidative addition.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-ethylphenyl acetate: Similar structure but with an ethyl group instead of a vinyl group.
4-Bromo-2-methylphenyl acetate: Contains a methyl group at the second position.
4-Bromo-2-phenylphenyl acetate: Contains a phenyl group at the second position.
Uniqueness: 4-Bromo-2-vinylphenyl acetate is unique due to the presence of both a bromine atom and a vinyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H9BrO2 |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
(4-bromo-2-ethenylphenyl) acetate |
InChI |
InChI=1S/C10H9BrO2/c1-3-8-6-9(11)4-5-10(8)13-7(2)12/h3-6H,1H2,2H3 |
InChI-Schlüssel |
KYSGRGCRCGUWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14849053.png)








![3-Amino-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14849110.png)


